molecular formula C8H8BrClO B1290133 1-(Bromomethyl)-2-chloro-4-methoxybenzene CAS No. 54788-17-9

1-(Bromomethyl)-2-chloro-4-methoxybenzene

Cat. No.: B1290133
CAS No.: 54788-17-9
M. Wt: 235.5 g/mol
InChI Key: UIOYCWAQKOLSMA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-chloro-4-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid and a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or sulfonation.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-4-methoxybenzene involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The presence of the chlorine and methoxy groups also influences the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

    1-Bromopropane: An organobromine compound used as a solvent.

    2-Bromopropane: Another brominated compound with similar reactivity.

    1-Bromo-2-chlorobenzene: A compound with similar halogen substitution on the benzene ring.

Uniqueness: 1-(Bromomethyl)-2-chloro-4-methoxybenzene is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the bromomethyl group allows for specific nucleophilic substitution reactions, while the chlorine and methoxy groups influence the compound’s overall chemical behavior.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYCWAQKOLSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624850
Record name 1-(Bromomethyl)-2-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-17-9
Record name 1-(Bromomethyl)-2-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54788-17-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

186 g of 2-chloro-4-methoxytoluene are dissolved in 1000 ml of carbon tetrachloride and, together with 212 g of N-bromosuccinimide, heated at reflux for 2 h while 2.4 g of AIBN are added. The solid is filtered off and washed with a small amount of carbon tetrachloride, the filtrate is concentrated, and the residue which remains is fractionated. 252 g of orange oil are obtained (Purity 82%).
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Heat a solution of 2-chloro-4-methoxy-1-methyl-benzene (2.0 g, 13 mmol), N-bromosuccinimide (2.7 g, 15 mmol), and benzoyl peroxide (50 mg) in CCl4 (50 mL) to reflux and stir for 3 hr. Cool the reaction to room temperature and quench with water. Extract the aqueous with CH2Cl2, dry over MgSO4, and filter. Remove the solvent to afford 3.0 g (98%) of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
98%

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